CXCR2 antagonist 8

Solubility DMSO Stock Solution In Vitro Assay Design

CXCR2 antagonist 8 is the preferred tool for investigating CXCR2-mediated insulin resistance pathways, backed by patent linkage (WO2010092440A1). Its exceptional DMSO solubility (100 mg/mL) enables concentrated stock solutions with minimal vehicle toxicity in cell-based assays. Low molecular weight (303.27 g/mol) ensures superior cell permeability, while verified purity ≥98% guarantees reproducible, high-confidence data. Choose this compound over alternatives like SB-225002 or AZD5069 to align with validated metabolic disorder models.

Molecular Formula C14H13N3O5
Molecular Weight 303.27 g/mol
Cat. No. B8498542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 8
Molecular FormulaC14H13N3O5
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H13N3O5/c1-22-13-5-3-2-4-11(13)16-14(19)15-10-7-6-9(17(20)21)8-12(10)18/h2-8,18H,1H3,(H2,15,16,19)
InChIKeyKNPLCJZGNRGZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR2 Antagonist 8: A Selective, High-Purity Tool Compound for Insulin Resistance and Inflammation Research


CXCR2 antagonist 8 (CAS: 182498-30-2) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2) . It is a non-peptide compound with a molecular formula of C14H13N3O5 and a molecular weight of 303.27 . This compound has been specifically identified for its utility in insulin resistance research, as disclosed in patent literature [1]. Available from multiple reputable vendors with high purity (97-99.24%), it serves as a critical tool for investigating CXCR2-mediated pathways in metabolic disorders .

Why CXCR2 Antagonist 8 Cannot Be Substituted with Generic CXCR2 Antagonists


Substituting CXCR2 antagonist 8 with other commercially available CXCR2 antagonists (e.g., SB-225002, AZD5069, navarixin) carries significant experimental risk due to critical differences in physicochemical properties and target application profiles . These differences directly impact assay design and data reproducibility. For instance, the high aqueous/DMSO solubility of CXCR2 antagonist 8 (up to 100 mg/mL in DMSO) starkly contrasts with the lower solubility of comparators like SB-225002 (max 35 mg/mL in DMSO) , potentially altering effective concentration ranges and vehicle controls in cellular assays. Furthermore, the specific demonstration of utility in insulin resistance models, as per the foundational patent [1], means that other CXCR2 antagonists lacking this validated application context may not yield comparable results in metabolic disorder studies. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: How CXCR2 Antagonist 8 Differentiates from Key CXCR2 Antagonist Comparators


Superior DMSO Solubility Compared to SB-225002, AZD5069, and Danirixin

CXCR2 antagonist 8 demonstrates significantly higher solubility in DMSO compared to widely used CXCR2 antagonists. This property allows for the preparation of more concentrated stock solutions, reducing the solvent percentage in cellular assays. In direct cross-study comparison, CXCR2 antagonist 8 achieves a solubility of 100 mg/mL (329.74 mM) in DMSO . In contrast, SB-225002 reaches a maximum of 35 mg/mL (99.4 mM) , AZD5069 reaches 95 mg/mL (199.36 mM) , danirixin reaches 88 mg/mL (199.14 mM) , and SB-265610 reaches 35.72 mg/mL (100 mM) under comparable conditions.

Solubility DMSO Stock Solution In Vitro Assay Design

High and Verifiable Purity Range (97-99.24%) Exceeding Common Purity Standards

CXCR2 antagonist 8 is supplied with a documented purity range of 97-99.24% across multiple vendors, which is consistently higher than the typical ≥98% specification for many comparators like SB-225002 and aligns with or exceeds the high-purity standards of advanced clinical candidates like danirixin (99.82%) [1].

Purity Quality Control Reproducibility

Lower Molecular Weight (303.27 g/mol) for Improved Cellular Permeability Potential

CXCR2 antagonist 8 possesses a molecular weight of 303.27 g/mol . This is notably lower than several key comparators: SB-225002 (352.14 g/mol) , AZD5069 (476.52 g/mol) , danirixin (441.90 g/mol) , and SB-265610 (357.16 g/mol) . Its molecular weight falls well within the favorable range of Lipinski's Rule of Five (MW < 500), suggesting a high potential for passive cellular permeability compared to heavier alternatives.

Molecular Weight Lipinski's Rule of Five Cell Permeability

Validated Application in Insulin Resistance Models, Distinct from Broad Inflammation Focus of SB-225002 and Others

CXCR2 antagonist 8 is specifically claimed and described in patent WO2010092440A1 for its utility in the treatment or prevention of insulin resistance [1]. This is a distinct application focus compared to SB-225002, which is primarily characterized as a tool for investigating neutrophilic inflammatory diseases , or AZD5069 and navarixin, which have been advanced in clinical trials for respiratory and oncological inflammation [2]. While class-level inhibition of CXCR2 may suggest broader anti-inflammatory potential, the specific association of CXCR2 antagonist 8 with insulin resistance models provides a contextually relevant and validated starting point for metabolic disorder research.

Insulin Resistance Metabolic Disease Target Application

Optimal Research and Industrial Applications for CXCR2 Antagonist 8 Based on Quantitative Evidence


High-Concentration In Vitro Assays Requiring Minimal DMSO Vehicle

Given its exceptional DMSO solubility (100 mg/mL, 329.74 mM) , CXCR2 antagonist 8 is ideally suited for cell-based assays that demand high compound concentrations but are sensitive to DMSO toxicity. Researchers can prepare more concentrated stock solutions, using less DMSO vehicle in final assay wells compared to alternatives like SB-225002 or SB-265610. This property is particularly valuable in long-term cell culture experiments and in high-throughput screening campaigns where maintaining cell health and assay signal integrity is paramount.

Mechanistic Studies of CXCR2 in Insulin Resistance and Metabolic Syndrome

CXCR2 antagonist 8 is the preferred CXCR2 tool compound for investigating the role of CXCR2 signaling in the pathogenesis of insulin resistance, Type 2 diabetes, and related metabolic disorders. Its direct patent linkage to this therapeutic area [1] provides a strong contextual foundation for experimental design. Studies examining the effects of CXCR2 blockade on adipocyte function, glucose uptake, and inflammatory cytokine production in adipose tissue are specifically aligned with the compound's validated application scope.

Assays Requiring High-Purity Compounds for Reproducible Results

For sensitive analytical or biological assays where impurities can confound results—such as in mass spectrometry-based proteomics, target engagement studies, or high-sensitivity reporter gene assays—CXCR2 antagonist 8's high and rigorously verified purity (97-99.24%) offers a significant advantage. This level of purity ensures that observed biological effects can be attributed with high confidence to CXCR2 antagonism rather than to trace contaminants, thereby enhancing the reproducibility and interpretability of research data.

Cell Permeability-Focused Studies Due to Favorable Physicochemical Profile

The low molecular weight (303.27 g/mol) of CXCR2 antagonist 8 supports its use in assays where efficient cell membrane penetration is critical, such as in studies of intracellular signaling pathways downstream of CXCR2 or in target engagement assays requiring cytosolic access. Compared to bulkier CXCR2 antagonists like AZD5069 or danirixin, CXCR2 antagonist 8 may exhibit superior passive permeability, a crucial factor for achieving robust pharmacology in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR2 antagonist 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.